

# N-Benzyl-2-phenylethanamine as a research chemical

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## Compound of Interest

Compound Name: *N-Benzyl-2-phenylethanamine*

Cat. No.: *B1204403*

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An In-depth Technical Guide to **N-Benzyl-2-phenylethanamine** for Research Professionals

Disclaimer: This document is intended for research and informational purposes only. **N-Benzyl-2-phenylethanamine** is a research chemical and should be handled by qualified professionals in a controlled laboratory setting.

## Introduction

**N-Benzyl-2-phenylethanamine**, also known as benethamine, is an aromatic amine belonging to the phenethylamine class.<sup>[1]</sup> Its structure, featuring a benzyl group attached to the nitrogen of a 2-phenylethanamine backbone, makes it a versatile precursor and scaffold in medicinal chemistry and organic synthesis.<sup>[1]</sup> While extensive quantitative pharmacological data for the parent compound is limited in publicly available literature, its derivatives have been the subject of significant research, particularly in neuroscience. This guide provides a comprehensive overview of its chemical properties, synthesis, known biological activities, and detailed experimental protocols relevant to its study.

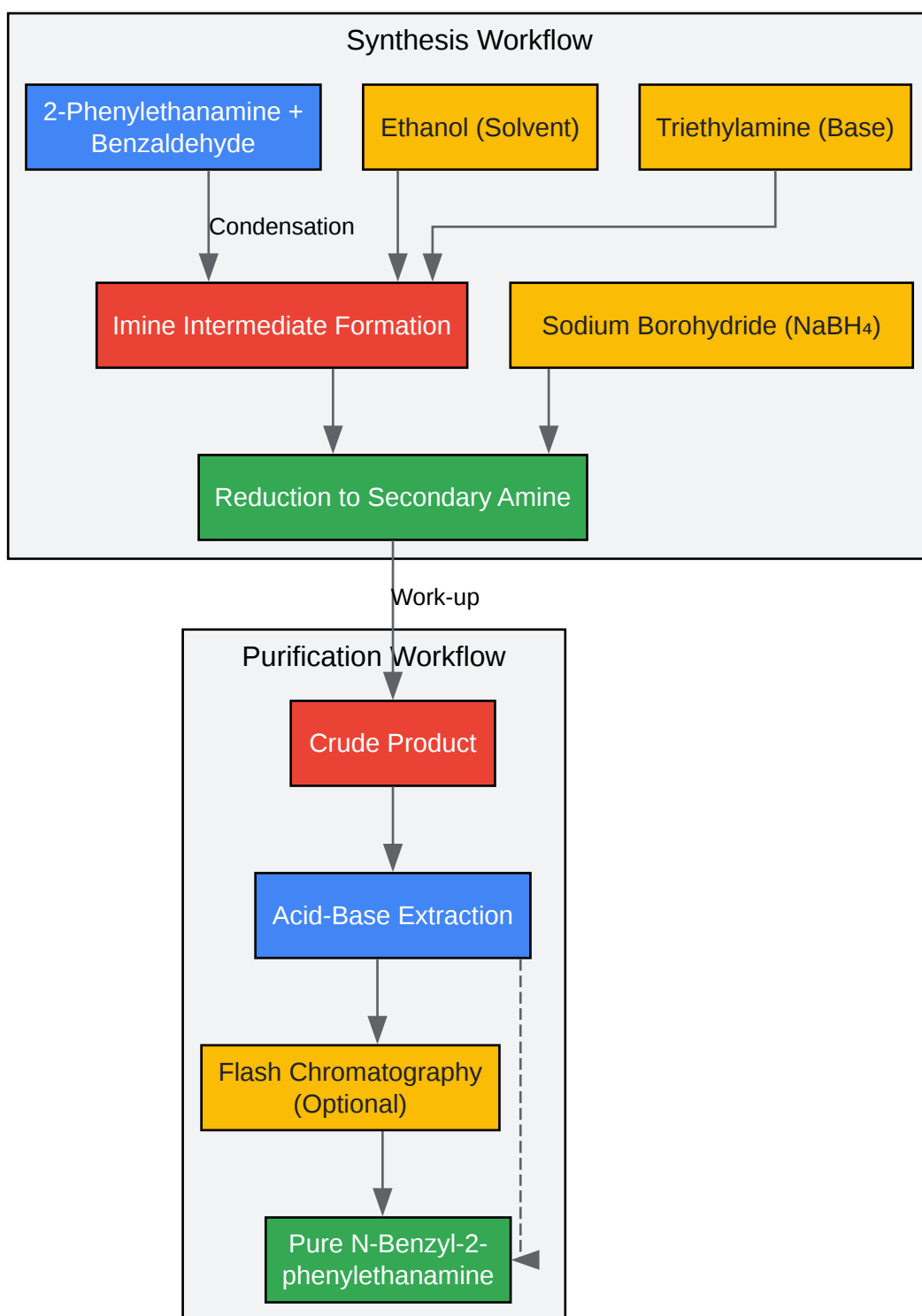
## Physicochemical Properties

**N-Benzyl-2-phenylethanamine** is a clear, light yellow liquid at room temperature.<sup>[2]</sup> Its core chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	3647-71-0	[1]
Molecular Formula	C <sub>15</sub> H <sub>17</sub> N	[1]
Molecular Weight	211.30 g/mol	[1]
IUPAC Name	N-benzyl-2-phenylethanamine	[3]
Boiling Point	327-328 °C at 750 mmHg	[4]
Density	1.007 g/mL at 25 °C	[4]
Refractive Index (n <sub>20/D</sub> )	1.566	[4]
pKa	9.36 ± 0.19 (Predicted)	[5]
Solubility	Insoluble in water. Soluble in DMSO (30 mg/mL).	[2][6]
SMILES	<chem>C1=CC=C(C=C1)CCNCC2=C</chem> <chem>C=CC=C2</chem>	[3]
InChI Key	UPABQMWFWC MOFV- UHFFFAOYSA-N	[1]

## Synthesis and Purification

The most common and efficient method for synthesizing **N-Benzyl-2-phenylethanamine** is through the reductive amination of 2-phenylethylamine and benzaldehyde.[5] This process involves the formation of an imine intermediate, which is then reduced to the desired secondary amine.[5]



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Caption: Synthesis and Purification Workflow for **N-Benzyl-2-phenylethanamine**.

## Experimental Protocol: Synthesis via Indirect Reductive Amination

This protocol is adapted from a general method for synthesizing N-benzyl phenethylamines.<sup>[7]</sup>

- Imine Formation:
  - To a suspension of 2-phenylethylamine hydrochloride (1.0 mmol) in ethanol (10 mL), add triethylamine (1.0 equiv., 1.0 mmol).
  - Add benzaldehyde (1.1 equiv., 1.1 mmol) to the mixture.
  - Stir the reaction at room temperature until the formation of the imine is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) (typically 30 minutes to 3 hours).<sup>[7]</sup>
- Reduction:
  - Once imine formation is complete, add sodium borohydride ( $\text{NaBH}_4$ ) (2.0 equiv., 2.0 mmol) portion-wise to the reaction mixture.
  - Continue stirring for an additional 30 minutes.<sup>[7]</sup>
- Work-up and Extraction:
  - Concentrate the reaction mixture under reduced pressure to remove the ethanol.
  - Partition the residue between dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) and water (30 mL, 1:1 v/v).<sup>[7]</sup>
  - Isolate the organic layer. Extract the aqueous layer twice more with  $\text{CH}_2\text{Cl}_2$  (2 x 15 mL).
  - Combine the organic extracts, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and evaporate the solvent under reduced pressure.<sup>[7]</sup>

## Experimental Protocol: Purification via Acid-Base Extraction

This technique leverages the basicity of the amine to separate it from non-basic impurities.<sup>[1]</sup>

- Dissolve the crude product from the synthesis work-up in a suitable organic solvent (e.g., dichloromethane).
- Transfer the solution to a separatory funnel and wash with an acidic solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.
- Separate the aqueous layer, which now contains the amine salt.
- Basify the aqueous layer with a strong base (e.g., 1M NaOH) to deprotonate the amine, causing it to precipitate or form an immiscible layer.
- Extract the free amine back into an organic solvent (e.g., dichloromethane) multiple times.
- Combine the organic extracts, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure to yield the purified **N-Benzyl-2-phenylethanamine**.

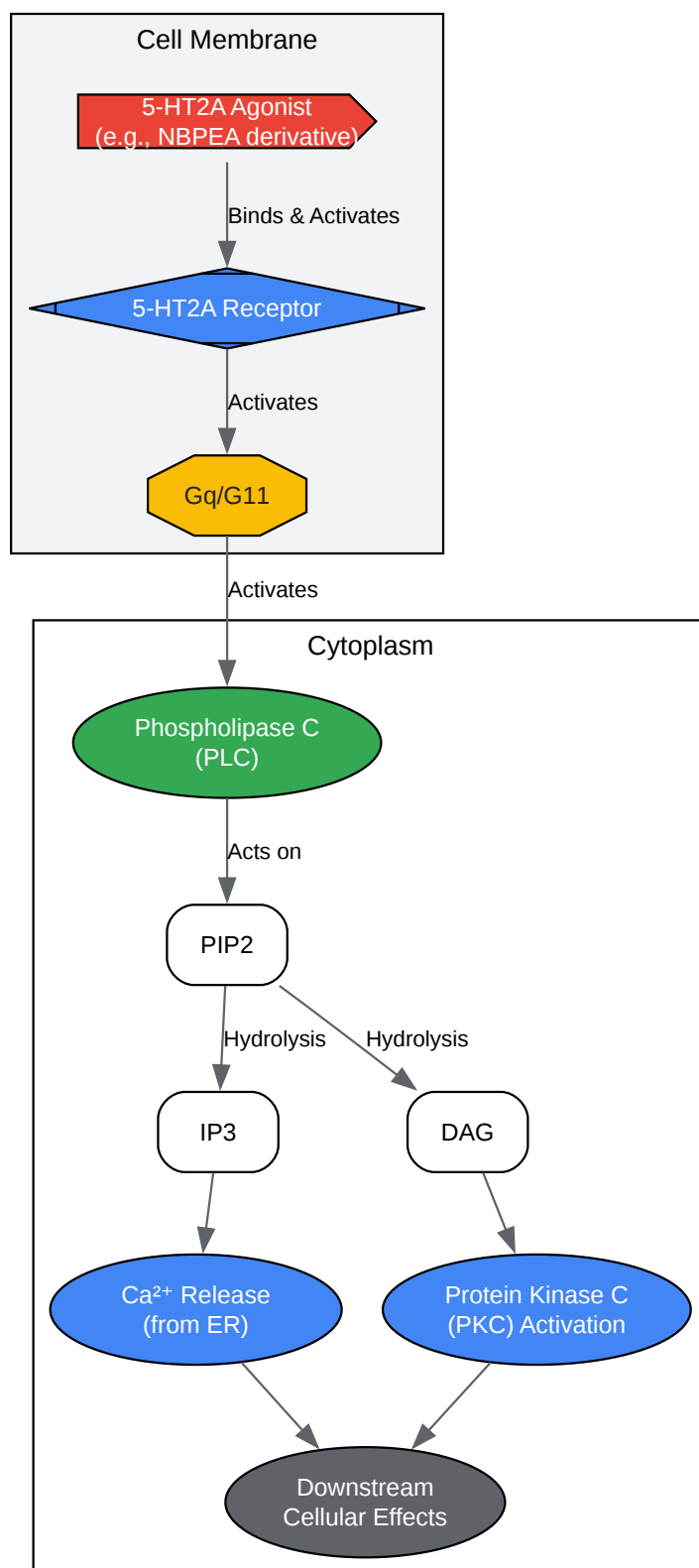
For higher purity, the product can be further purified by flash chromatography on silica gel.<sup>[7]</sup>

## Pharmacology and Biological Activity

The biological activity of **N-Benzyl-2-phenylethanamine** and its derivatives is primarily associated with two targets: serotonergic receptors and cholinesterase enzymes.

### Serotonergic System Activity

The addition of an N-benzyl group to phenethylamine hallucinogens is known to markedly increase their binding affinity and functional potency at the 5-HT<sub>2A</sub> serotonin receptor.<sup>[7][8]</sup> This receptor is the primary target for classic psychedelic drugs.<sup>[1]</sup> While specific affinity values for the unsubstituted **N-Benzyl-2-phenylethanamine** are not readily available, extensive structure-activity relationship (SAR) studies on its derivatives have been conducted.



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Caption: 5-HT2A Receptor Gq/G11 Signaling Pathway.

Pharmacological Data for **N-Benzyl-2-phenylethanamine** Derivatives

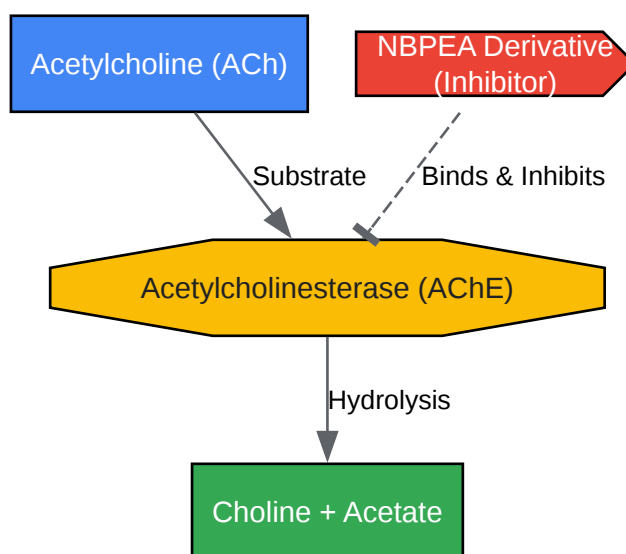
The following table summarizes binding affinity ( $K_i$ ) and functional potency ( $EC_{50}$ ) data for various substituted N-benzyl phenethylamines, illustrating the impact of molecular modifications. Note the high potency (subnanomolar to low nanomolar range) of many of these derivatives.

Compound Derivative (Phenethylamine/N-benzyl substitutions)	Target	Assay Type	Value (nM)	Reference
4-Br-2,5-diMeO / 2-OH-benzyl	5-HT <sub>2A</sub>	Binding ( $K_i$ )	0.29	[2]
4-CN-2,5-diMeO / 2-OH-benzyl (Compound 6b)	5-HT <sub>2A</sub>	Binding ( $K_i$ )	0.36	[5]
4-CN-2,5-diMeO / 2-OH-benzyl (Compound 6b)	5-HT <sub>2C</sub>	Binding ( $K_i$ )	36	[5]
4-I-2,5-diMeO / 2-OH-benzyl (Compound 1b)	5-HT <sub>2A</sub>	Functional ( $EC_{50}$ )	0.074	[2]
2,5-diMeO / N-(2,3-methylenedioxybenzyl)	5-HT <sub>2A</sub>	Binding ( $K_i$ )	0.89 - 6.76	[5]
2,5-diMeO / N-(2,3-methylenedioxybenzyl)	5-HT <sub>2A</sub>	Functional ( $EC_{50}$ )	6.76 - 25.1	[5]

This table demonstrates the high affinity and potency of derivatives, highlighting the importance of the NBPEA scaffold. Data for the unsubstituted parent compound is not specified in the cited literature.

## Cholinesterase Inhibition

Derivatives of **N-Benzyl-2-phenylethanamine** have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1] Certain brominated derivatives, for instance, have shown potent inhibitory effects with low IC<sub>50</sub> values against AChE.[1]



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Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

## Toxicology and Safety

**N-Benzyl-2-phenylethanamine** is classified as an irritant.[9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area or fume hood.[9]

GHS Hazard Information



Hazard Code	Pictogram	Signal Word	Hazard Statement
H302	GHS07 (Irritant)	Danger	Harmful if swallowed. [2][10]
H314 / H315	GHS07 (Irritant)	Danger	Causes severe skin burns and eye damage / Causes skin irritation.[10][11]
H319	GHS07 (Irritant)	Danger	Causes serious eye irritation.[11]
H335	GHS07 (Irritant)	Warning	May cause respiratory irritation.[11]
H411	-	-	Toxic to aquatic life with long lasting effects.[2][9]

Note: Specific LD<sub>50</sub> data for **N-Benzyl-2-phenylethanamine** was not found in the reviewed literature. Accidental ingestion may be harmful.[9]

## Advanced Experimental Protocols

### Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

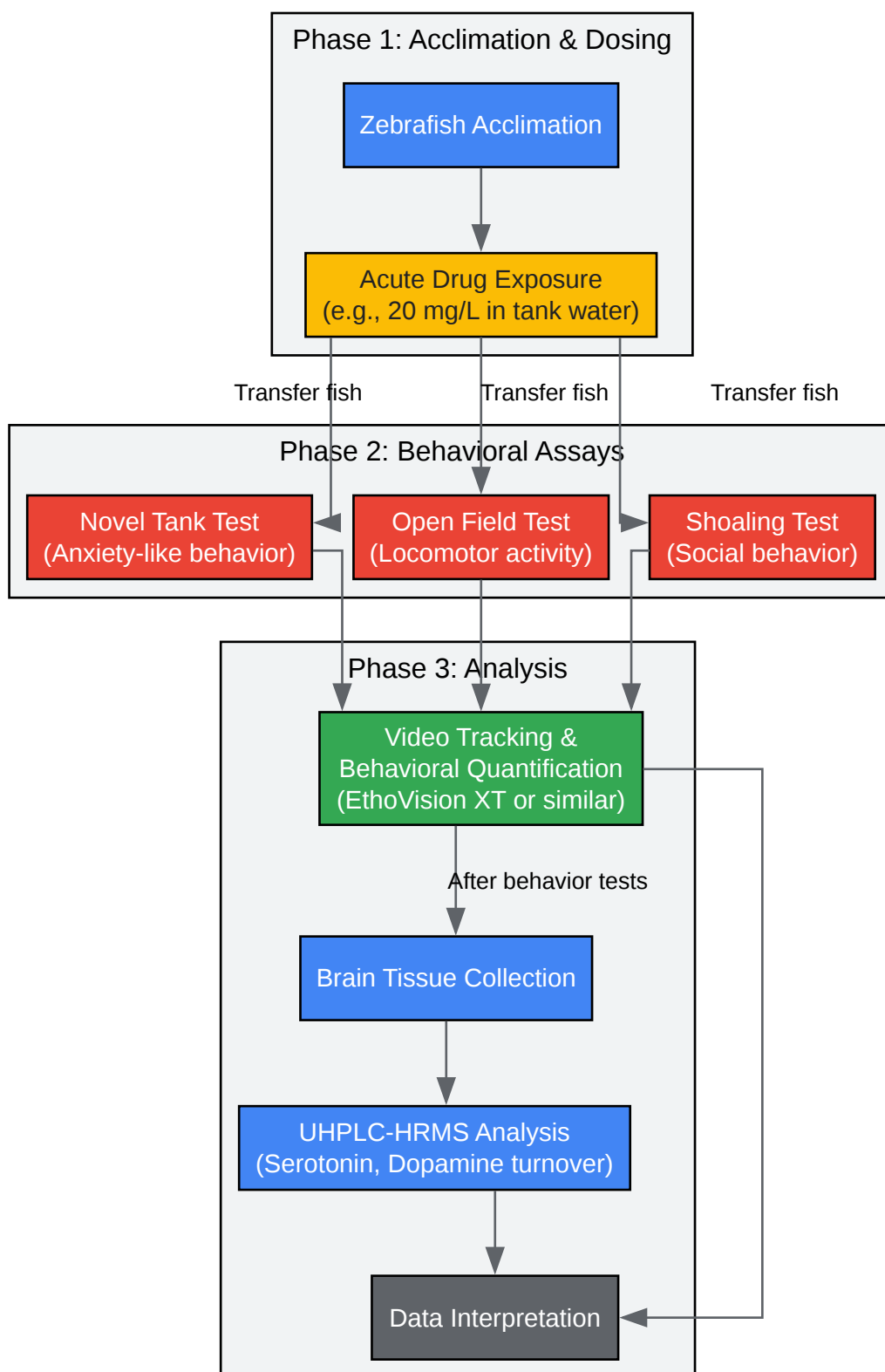
This is a general protocol for the analysis of N-benzylamine compounds and may require optimization.

- Sample Preparation:
  - Prepare a stock solution of **N-Benzyl-2-phenylethanamine** (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or methanol.
  - Create a series of calibration standards via serial dilution.

- Dissolve or dilute experimental samples in the same solvent to a concentration within the calibration range.
- Instrumentation and Conditions:
  - GC System: Agilent 6890 GC (or equivalent).
  - MS Detector: Agilent 5975 MS (or equivalent).[12]
  - Column: Agilent DB-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent non-polar column.[12]
  - Carrier Gas: Helium at a constant flow of ~1 mL/min.
  - Injector: Split/splitless injector at 250 °C. Injection volume: 1 µL.[12]
  - Oven Program: Initial temperature 40-70 °C, hold for 2-3 min, ramp at 8-20 °C/min to 300 °C, hold for 3 min.[12][13]
  - MS Conditions: Ion source at 230 °C, quadrupole at 150 °C.[12] Scan range m/z 50-400.[14]
- Data Analysis:
  - Identify the **N-Benzyl-2-phenylethanamine** peak based on its retention time and comparison of its mass spectrum to a reference standard or library (top peaks at m/z 91 and 120).[3]
  - Quantify using a calibration curve generated from the standards.

## Protocol: Zebrafish Behavioral and Neurochemical Screening

This protocol outlines a workflow for assessing the neuroactive properties of NBPEA derivatives using adult zebrafish, based on published studies.[15][16]



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Caption: Zebrafish Behavioral and Neurochemical Screening Workflow.

- Acclimation and Dosing:
  - Acclimate adult zebrafish to the testing room and conditions.
  - Prepare dosing tanks with the desired concentration of the test compound (e.g., 20 mg/L) and a vehicle control.
  - Expose fish to the compound for a predetermined acute period.
- Behavioral Testing:
  - Novel Tank Test: Transfer individual fish to a novel trapezoidal tank. Use video tracking software (e.g., EthoVision XT) to record and analyze parameters such as distance traveled, velocity, time spent in upper/lower zones, and freezing bouts to assess anxiety-like behavior and exploration.[\[16\]](#)
  - Open Field Test: Place individual fish in a cylindrical arena to measure locomotor activity, velocity, and turning behavior (meandering/circling).[\[16\]](#)
  - Shoaling Test: Introduce a group of treated fish into an arena to measure social cohesion by analyzing inter-fish distances.[\[16\]](#)
- Neurochemical Analysis:
  - Following behavioral testing, euthanize the fish and rapidly dissect the brains.
  - Homogenize brain tissue for analysis.
  - Utilize Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) to quantify levels of neurotransmitters (e.g., serotonin, dopamine) and their metabolites to determine turnover rates.[\[15\]](#)
- Data Interpretation:
  - Statistically compare behavioral and neurochemical data between treated and control groups to determine the compound's neuroactive profile.

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